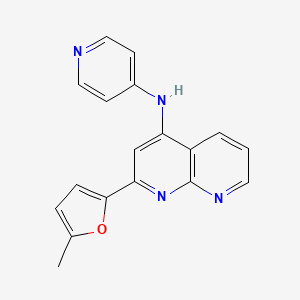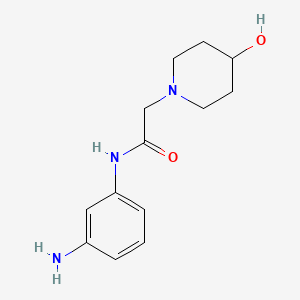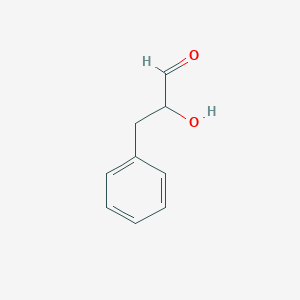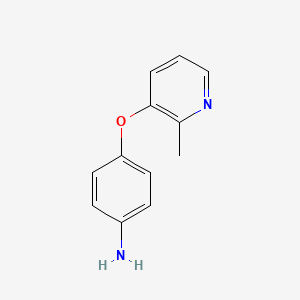
2-(5-methylfuran-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-methylfuran-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine is a heterocyclic compound that features a unique structure combining furan, pyridine, and naphthyridine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methylfuran-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine typically involves the reaction of 2-acetylpyridine with 5-methylfurfural. This reaction is often carried out under acidic or basic conditions to facilitate the formation of the desired product . The reaction conditions, such as temperature and solvent, can be optimized to improve yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of biomass-derived reagents, such as 5-methylfurfural, can make the process more sustainable and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-methylfuran-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The pyridine and naphthyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can yield furfural derivatives, while reduction can produce more saturated compounds. Substitution reactions can introduce various functional groups into the pyridine or naphthyridine rings .
Aplicaciones Científicas De Investigación
2-(5-methylfuran-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Its potential medicinal properties, such as antimicrobial or anticancer activity, are being explored in various studies.
Mecanismo De Acción
The mechanism of action of 2-(5-methylfuran-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then participate in catalytic reactions. Additionally, its ability to undergo various chemical transformations allows it to modulate biological pathways and exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- 2-methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazole
- 2-methyl-1-[(5-methylpyrrol-2-yl)methyl]-1H-benzimidazole
Uniqueness
What sets 2-(5-methylfuran-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine apart is its combination of furan, pyridine, and naphthyridine moieties, which provides a unique set of chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C18H14N4O |
|---|---|
Peso molecular |
302.3 g/mol |
Nombre IUPAC |
2-(5-methylfuran-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine |
InChI |
InChI=1S/C18H14N4O/c1-12-4-5-17(23-12)16-11-15(21-13-6-9-19-10-7-13)14-3-2-8-20-18(14)22-16/h2-11H,1H3,(H,19,20,21,22) |
Clave InChI |
MIANEERHABXABI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C2=NC3=C(C=CC=N3)C(=C2)NC4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-O-benzyl 2-O-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13869413.png)
![1-[(4-Bromophenyl)methyl]-4,6-dimethylindol-5-amine](/img/structure/B13869415.png)






![Ethyl 2-[4-[(2-chloro-6-methoxybenzoyl)amino]phenyl]acetate](/img/structure/B13869479.png)


